molecular formula C7H12ClNO2 B145671 cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride CAS No. 131783-54-5

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

Cat. No.: B145671
CAS No.: 131783-54-5
M. Wt: 177.63 g/mol
InChI Key: UQGIRSZIKGUXTO-IBTYICNHSA-N
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Description

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride: is a chemical compound with the empirical formula C7H11NO2 · HCl and a molecular weight of 177.63 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxylic acid group on a cyclohexene ring. It is often used in early discovery research due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the correct stereochemistry of the product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

  • cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
  • cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
  • cis-1-Amino-indan-2-carboxylic acid hydrochloride

Comparison: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a carboxylic acid group on the cyclohexene ring. This combination of functional groups and stereochemistry makes it particularly useful in certain chemical reactions and research applications, distinguishing it from its similar counterparts .

Properties

IUPAC Name

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIRSZIKGUXTO-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142035-00-5
Record name cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
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